1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
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Overview
Description
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound known for its antifungal properties. It is commonly used in various pharmaceutical formulations to treat fungal infections. The compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two aromatic rings substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol with imidazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Formulated into topical creams and ointments for treating fungal infections such as athlete’s foot and ringworm.
Industry: Used in the development of antifungal coatings and materials.
Mechanism of Action
The antifungal activity of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparison with Similar Compounds
Miconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the aromatic rings, which enhances its antifungal efficacy and reduces potential side effects compared to other similar compounds.
Properties
CAS No. |
61023-73-2 |
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Molecular Formula |
C17H13Cl3N2 |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H13Cl3N2/c18-13-3-1-12(2-4-13)16(10-22-8-7-21-11-22)15-6-5-14(19)9-17(15)20/h1-9,11,16H,10H2 |
InChI Key |
WEYWZWCLLOYRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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